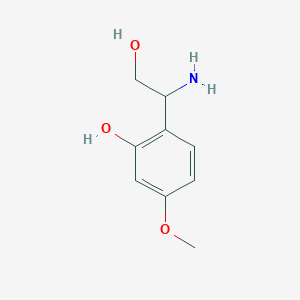

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

Descripción

Structural Context within Phenethylamine and Catecholamine Analogs

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is a substituted phenethylamine. The core structure of phenethylamine consists of a phenyl ring attached to an ethylamine side chain. This basic scaffold is the foundation for a vast array of endogenous compounds and synthetic drugs. nih.gov Modifications to the phenyl ring, the ethylamine side chain, or the amino group give rise to a wide diversity of pharmacological activities. nih.gov

The subject compound can be considered an analog of the endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine. nih.gov Catecholamines are characterized by a 3,4-dihydroxy-substituted phenyl ring (a catechol moiety) and an aminoethanol side chain. These molecules are crucial neurotransmitters and hormones in the human body, involved in regulating processes like heart rate, blood pressure, and the fight-or-flight response. nih.gov

The key structural features of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol in this context are:

A Phenolic Ring: The benzene (B151609) ring with hydroxyl and methoxy (B1213986) substituents.

A Hydroxyl Group at the 2-position: This, along with the methoxy group, creates a guaiacol-like (2-methoxyphenol) moiety.

A Methoxy Group at the 5-position: The presence and position of methoxy groups on the phenyl ring are known to influence the biological activity of phenethylamines. For instance, the removal of a 2- or 5-position methoxy group in some psychoactive phenethylamines can decrease their in vivo activity. nih.gov

An Aminoethanol Side Chain: This is a common feature in many adrenergic compounds and is crucial for interaction with adrenergic receptors. The hydroxyl group on the beta-carbon of this side chain creates a chiral center, meaning the molecule can exist as two different stereoisomers (enantiomers).

These structural motifs suggest that 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol may interact with biological systems that recognize catecholamines, while the specific substitution pattern will modulate its potency, selectivity, and metabolic stability compared to its endogenous counterparts.

Historical Perspective of Analogous Compound Discovery and Synthesis

The exploration of phenethylamine and catecholamine analogs has a rich history rooted in the late 19th and early 20th centuries. The parent compound, phenethylamine, was first synthesized in the late 1800s. Early pharmacological studies in the first half of the 20th century on simple phenethylamines revealed their sympathomimetic effects, meaning they mimic the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine). wikipedia.org

A significant milestone in the history of these analogs was the isolation and synthesis of naturally occurring catecholamines. Epinephrine was first isolated from adrenal glands in the late 1890s and its structure was elucidated and synthesized in the early 1900s. This was followed by the identification of norepinephrine as another key neurotransmitter.

The mid-20th century saw a surge in the synthesis and pharmacological testing of a vast number of phenethylamine derivatives. This research was driven by the desire to develop new therapeutic agents with applications as bronchodilators, vasoconstrictors, and central nervous system stimulants. This era led to the discovery of many important drugs, including amphetamine and its derivatives.

The synthesis of these analogs has evolved over time. Early methods often involved the reduction of nitrostyrenes or the reductive amination of ketones. google.com For instance, a common route to phenylisopropylamines (amphetamines) involved the reaction of a phenylacetone with an amine followed by reduction. google.com The development of stereoselective synthesis has been a crucial advancement, as the different enantiomers of chiral phenethylamines often exhibit distinct pharmacological properties. mdpi.com Chiral amines, such as (R)- or (S)-1-phenylethylamine, have been widely used as chiral auxiliaries to guide the stereochemical outcome of reactions, allowing for the preparation of enantiomerically pure target molecules. mdpi.comresearchgate.net

Current Research Significance and Challenges in Synthetic and Mechanistic Studies

While specific research focusing exclusively on 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is not extensively documented in publicly available literature, its structural features point to several areas of potential research significance and associated challenges. The interest in such a molecule would likely stem from its potential to interact with adrenergic receptors and other biological targets of catecholamines.

Current Research Significance (Inferred from Analogs):

Adrenergic Receptor Modulation: Given its structural similarity to norepinephrine and epinephrine, a primary area of interest would be its activity at adrenergic receptors. Research on methoxy-substituted phenylethanolamines has explored their potential as β-adrenergic blocking agents. The substitution pattern on the aromatic ring is critical for both potency and selectivity for different adrenoceptor subtypes (α₁, α₂, β₁, β₂, β₃).

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound and its isomers would contribute to a deeper understanding of the SAR of phenylethanolamines. For example, comparing the activity of the 5-methoxy isomer to other positional isomers (e.g., 2-methoxy, 3-methoxy, 4-methoxy) would provide valuable data on how the position of the methoxy group influences receptor binding and functional activity. Studies on related phenolic compounds have shown that the position and number of methoxy groups can significantly impact their antioxidant and biological activities. researchgate.netnih.govnih.gov

Enzyme Inhibition: Phenylethanolamine derivatives are also investigated as enzyme inhibitors. For example, phenylethanolamine N-methyltransferase (PNMT) is an enzyme that converts norepinephrine to epinephrine, and inhibitors of this enzyme are of interest for studying the physiological roles of epinephrine. nih.govnih.govacs.org The specific substitution pattern of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol could confer inhibitory activity against this or other enzymes involved in catecholamine metabolism.

Challenges in Synthetic and Mechanistic Studies:

Asymmetric Synthesis: A significant challenge in the synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is the control of stereochemistry at the benzylic hydroxyl group. As with other chiral phenylethanolamines, the two enantiomers are likely to have different biological activities and potencies. Therefore, developing efficient and highly stereoselective synthetic routes is crucial. This often involves the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. mdpi.commdpi.com

Regioselectivity: The synthesis of polysubstituted aromatic compounds can be challenging due to issues of regioselectivity. Directing the substituents to the desired positions on the phenyl ring (2-hydroxy and 5-methoxy in this case) requires a carefully planned synthetic strategy, often involving multiple steps with protecting groups.

Mechanistic Elucidation: Determining the precise mechanism of action of a novel compound requires a range of in vitro and in vivo studies. This includes receptor binding assays to determine affinity for various receptor subtypes, functional assays to characterize the compound as an agonist, antagonist, or biased agonist, and potentially structural biology studies (e.g., X-ray crystallography) to understand its binding mode at the molecular level. For a compound that is not well-studied, establishing these foundational mechanistic details is a significant undertaking.

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H13NO3 |

|---|---|

Peso molecular |

183.20 g/mol |

Nombre IUPAC |

2-(1-amino-2-hydroxyethyl)-5-methoxyphenol |

InChI |

InChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3 |

Clave InChI |

WRVXBHQZFOLCHZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)C(CO)N)O |

Origen del producto |

United States |

Synthetic Methodologies for 2 1 Amino 2 Hydroxyethyl 5 Methoxyphenol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol suggests several potential disconnections. The target molecule is a substituted phenylglycinol. A primary disconnection would be at the C-N bond of the amino alcohol side chain. This approach points to a precursor such as an α-amino acid or its corresponding ester, specifically (2-hydroxy-4-methoxyphenyl)glycine. The synthesis would then involve the reduction of the carboxylic acid or ester functionality to the primary alcohol.

Another key strategy involves disconnecting the benzylic C-C bond, which is less common for this class of compounds but theoretically possible. A more plausible approach focuses on the formation of the stereocenter at the carbon bearing the amino group. This can be achieved through methods like the Strecker synthesis or asymmetric amination of a suitable ketone precursor.

Classical Total Synthesis Approaches

While no complete total synthesis for 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is documented, the synthesis of its key precursor, (2-hydroxy-4-methoxyphenyl)glycine, provides a foundation for a potential route.

The synthesis of related phenylglycine derivatives often begins with correspondingly substituted benzaldehydes or phenols. For the target molecule, key precursors would logically include:

2-Hydroxy-4-methoxybenzaldehyde : This compound can serve as a starting point for building the amino acid side chain, for instance, through a Strecker reaction.

Glycine and its derivatives : Used in condensation reactions with the benzaldehyde to form a Schiff base, which can be further modified. evitachem.com

Phenol (B47542) : Can be reacted with 2-hydroxyglycine in the presence of a catalyst to form p-hydroxyphenylglycine derivatives. google.com

Table 1: Potential Key Precursors and Starting Materials

| Compound Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | C₈H₈O₃ | Aryl starting material for building the side chain |

| Glycine | C₂H₅NO₂ | Provides the two-carbon amino backbone |

| 2-Hydroxyglycine | C₂H₅NO₃ | Reactant with phenol derivatives |

| Phenol | C₆H₆O | Core aromatic starting material |

A hypothetical reaction sequence starting from 2-hydroxy-4-methoxybenzaldehyde could involve a Strecker synthesis. This involves reacting the aldehyde with an amine source (like ammonia) and cyanide (e.g., HCN or KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield the amino acid (2-hydroxy-4-methoxyphenyl)glycine. The final step would be the reduction of the carboxylic acid to the primary alcohol, typically using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃), to yield the target 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol.

Optimization of such a sequence would focus on maximizing the yield of each step, particularly the initial aminonitrile formation and the final reduction, while preventing side reactions on the sensitive phenol group, which might require protection and deprotection steps.

Stereoselective Synthesis of Enantiomers and Diastereomers

The target compound contains a single stereocenter at the carbon atom bonded to the amino group. The synthesis of a single enantiomer is crucial for many pharmaceutical applications and can be achieved through stereoselective methods. nih.gov

Chiral Auxiliaries: A common strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral amino acids and their derivatives, auxiliaries like (R)-phenylglycinol or Evans' oxazolidinones are frequently used. wikipedia.orglookchem.com For instance, a glycine-derived substrate attached to a chiral auxiliary could be alkylated with a 2-hydroxy-4-methoxybenzyl halide to introduce the desired side chain diastereoselectively. The auxiliary is then cleaved to yield the enantiomerically enriched amino acid precursor, which is subsequently reduced.

Asymmetric Catalysis: This approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. For the synthesis of chiral amino alcohols, asymmetric reduction of a corresponding α-amino ketone or the asymmetric amination of a β-hydroxy ketone would be viable strategies. thieme-connect.compolyu.edu.hk Chiral catalysts derived from amino alcohols and boranes have shown effectiveness in the asymmetric reduction of prochiral ketones. thieme-connect.comthieme-connect.comresearchgate.net

Once a stereoselective synthesis is performed, it is essential to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral compounds. heraldopenaccess.us The enantiomeric mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. For amino alcohol compounds, derivatization with a UV-active group is sometimes necessary to improve detection. Various types of chiral columns, such as those based on crown ethers or cyclodextrins, are available for the separation of amino acid and amino alcohol enantiomers. researchgate.net

Other Methods: While HPLC is standard, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or Circular Dichroism (CD) spectroscopy can also be employed to determine enantiomeric purity. heraldopenaccess.usnih.gov Polarimetry, which measures the optical rotation of a sample, can give an indication of optical purity by comparing the measured rotation to that of a known pure enantiomer. nih.gov

Table 2: Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Application Notes |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. heraldopenaccess.us | Highly accurate and widely used. May require derivatization for detection. |

| NMR Spectroscopy | Use of a chiral shift reagent to induce chemical shift differences between enantiomers. | Provides direct integration of signals corresponding to each enantiomer. |

| Circular Dichroism | Measures the differential absorption of left- and right-circularly polarized light. nih.gov | Can be used for rapid screening but often requires calibration. |

| Polarimetry | Measures the angle of rotation of plane-polarized light by a chiral sample. nih.gov | A classical method, requires a known standard of the pure enantiomer for comparison. |

Green Chemistry Principles in Synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

The application of green chemistry principles to the synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol aims to reduce the environmental impact of the chemical process. This involves the use of renewable feedstocks, biocatalysis, and the minimization of hazardous waste.

A potential green synthetic approach can start from isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available starting material. The synthesis can be designed to incorporate enzymatic reactions to enhance stereoselectivity and reduce the need for traditional chiral resolving agents.

Biocatalytic Approaches:

Enzymatic and chemoenzymatic methods offer a powerful tool for the synthesis of chiral amino alcohols, adhering to green chemistry principles by providing high selectivity under mild reaction conditions. nih.govnih.govnih.govrsc.org Enzymes such as transaminases, dioxygenases, and amine dehydrogenases are particularly relevant. nih.govfrontiersin.orgucl.ac.uk

One proposed chemoenzymatic route begins with the conversion of a suitable aromatic ketone precursor. This precursor can be synthesized from isovanillin. The subsequent key step involves the use of a transaminase for the asymmetric amination of a hydroxy ketone intermediate, yielding the desired chiral amino alcohol with high enantiomeric excess. researchgate.net Whole-cell biocatalysts, which contain the necessary enzymes for a multi-step synthesis, can also be employed to simplify the process. researchgate.net

The advantages of biocatalytic routes include:

High enantioselectivity, often exceeding 99% ee. frontiersin.orgresearchgate.net

Mild reaction conditions (room temperature and neutral pH).

Reduction of waste by avoiding protecting groups and hazardous reagents.

Use of water as a solvent in many cases.

Below is a table summarizing potential enzymatic steps and their green chemistry advantages in the synthesis of the target molecule.

| Reaction Step | Enzyme Type | Substrate | Green Chemistry Principle(s) Addressed | Potential Advantages |

| Asymmetric Reduction of a-azido ketone | Carbonyl Reductase | a-azido-3'-hydroxy-4'-methoxyacetophenone | Use of Catalysis, Safer Solvents (water) | High enantioselectivity, mild conditions, avoids chiral auxiliaries. |

| Asymmetric Amination | Transaminase | 2-hydroxy-1-(3-hydroxy-4-methoxyphenyl)ethanone | Atom Economy, Use of Catalysis | Direct amination, high enantioselectivity, avoids azides. researchgate.net |

| Hydroxylation of side chain | Dioxygenase | Substituted phenethylamine | Catalysis, regio- and diastereoselectivity | Selective hydroxylation without protecting groups. nih.gov |

Data Table: Comparison of Conventional vs. Green Synthesis Steps

| Parameter | Conventional Method (example: chemical reduction) | Green Method (example: enzymatic reduction) |

| Reducing Agent | Sodium borohydride, Lithium aluminum hydride | NADH/NADPH (regenerated in situ) |

| Solvent | Organic solvents (e.g., THF, Methanol) | Water, buffer solutions |

| Stereoselectivity | Often requires chiral catalysts or resolving agents | High enantioselectivity inherent to the enzyme |

| Byproducts | Borate salts, aluminum salts | Water, oxidized cofactor (regenerated) |

| Safety Concerns | Flammable and reactive reagents | Generally safer, non-toxic enzymes |

Novel Methodologies and Emerging Synthetic Strategies

Emerging synthetic strategies for phenylethanolamine derivatives focus on improving efficiency, selectivity, and sustainability. These include asymmetric organocatalysis and the development of novel biocatalytic cascades.

Asymmetric Organocatalysis:

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a greener alternative to metal-based catalysts. nih.govmdpi.com For the synthesis of chiral amino alcohols, organocatalysts can be employed for the enantioselective addition of nucleophiles to aldehydes or ketones.

A potential strategy for the synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol could involve the asymmetric Strecker reaction of isovanillin, followed by reduction. The use of a chiral organocatalyst in the addition of cyanide would establish the stereocenter, leading to a chiral aminonitrile intermediate. Subsequent reduction of the nitrile and carbonyl functionalities would yield the target molecule.

Data Table: Key Organocatalytic Reactions for Phenylethanolamine Synthesis

| Reaction | Catalyst Type | Starting Material | Key Intermediate | Advantages |

| Asymmetric Strecker Reaction | Chiral thiourea or squaramide | Isovanillin | Chiral a-aminonitrile | Metal-free, high enantioselectivity. |

| Asymmetric Henry (Nitroaldol) Reaction | Chiral bifunctional organocatalyst | Isovanillin and nitromethane | Chiral nitroalcohol | C-C bond formation with stereocontrol. |

Biocatalytic Cascades:

One-pot biocatalytic cascade reactions, where multiple enzymatic steps are performed sequentially in the same reactor, represent a highly efficient and green synthetic strategy. nih.govresearchgate.net For the synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, a cascade could be designed involving a transketolase and a transaminase. ucl.ac.uk

A hypothetical cascade could start with simpler, achiral building blocks. A transketolase could catalyze an asymmetric C-C bond formation to create a chiral hydroxy ketone precursor. This intermediate would then be a substrate for a transaminase in the same pot, which would introduce the amino group stereoselectively to yield the final product. ucl.ac.uk This approach maximizes atom economy and minimizes downstream processing.

Research Findings on a Related Synthesis:

Molecular and Electronic Structure Investigations of 2 1 Amino 2 Hydroxyethyl 5 Methoxyphenol

Conformational Analysis and Energy Minima

The three-dimensional structure and flexibility of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol are dictated by the rotational freedom of its side chain and the potential for intramolecular interactions. The aminoethyl side chain possesses multiple rotatable bonds, primarily the Cα-Cβ bond and the C-N bond, leading to a complex potential energy surface with several local energy minima corresponding to different stable conformations (conformers).

Between the β-hydroxyl group and the nitrogen of the amino group.

Between the phenolic hydroxyl group and the oxygen of the methoxy (B1213986) group. stackexchange.com

Between the amino group and the oxygen of the β-hydroxyl group.

Studies on o-methoxyphenol (guaiacol) confirm the existence of a stable intramolecular hydrogen bond between the phenolic hydroxyl and the methoxy oxygen. stackexchange.comresearchgate.net This interaction would likely favor a conformation where these groups are in proximity. The final preferred conformations in a given environment represent the energy minima on the potential energy surface, which can be identified computationally by systematically rotating the flexible bonds and calculating the energy of each resulting structure.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov Functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G** have been shown to provide accurate predictions for the geometries, energies, and electronic properties of phenolic compounds. nih.govnih.gov Such calculations are foundational for understanding the molecule's reactivity, stability, and spectroscopic characteristics.

For a molecule like 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, DFT can be used to compute a wide range of electronic descriptors. These include ionization potential, electron affinity, chemical hardness, and electronegativity, which together provide a detailed picture of the molecule's chemical behavior. researchgate.netimist.ma

Electronic Density Distribution and Frontier Orbitals

The distribution of electrons within a molecule is fundamental to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. nih.gov The HOMO is the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region that most readily accepts an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

In molecules related to 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, the HOMO is typically localized on the electron-rich aromatic ring, particularly on the phenol (B47542) and amino functional groups, which are strong electron-donating centers. The LUMO is generally distributed over the entire molecule, including the phenyl ring. DFT calculations on substituted phenols and aminophenols provide insight into these properties. imist.maacs.org

Table 1: Representative Frontier Orbital Energies and Related Quantum Chemical Descriptors for Analogous Phenolic Compounds

This table presents typical values calculated for related aminophenol and methoxyphenol structures using DFT methods to illustrate the expected electronic properties. Values are in electron volts (eV).

| Descriptor | Typical Calculated Value (eV) | Significance |

| EHOMO | -5.0 to -5.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -0.5 to -1.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.8 | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | 5.0 to 5.5 | The energy required to remove an electron. |

| Electron Affinity (A) | 0.5 to 1.0 | The energy released when an electron is added. |

| Chemical Hardness (η) | 2.0 to 2.4 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 2.7 to 3.2 | The power to attract electrons. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted on the surface of the molecule's electron density and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. imist.ma

For 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electron density, are located around the highly electronegative oxygen atoms of the phenolic hydroxyl, alcohol hydroxyl, and methoxy groups. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): These regions, which are electron-deficient, are found around the hydrogen atoms of the hydroxyl groups and the amino group. These sites are prone to nucleophilic attack. researchgate.net

Neutral Potential (Green): This region is typically located over the carbon atoms of the phenyl ring, indicating a relatively neutral charge.

Analysis of MEPs for related aminophenols and other substituted phenols confirms this general pattern, highlighting the distinct electronegative character of the oxygen atoms and the electropositive nature of the amine and hydroxyl hydrogens. imist.ma

Molecular Dynamics Simulations and Ligand Flexibility

While quantum chemical calculations describe the static properties of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and flexibility over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic view of how the molecule behaves in a specific environment, such as in an aqueous solution. rsc.org

For a flexible ligand like 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, MD simulations can reveal:

Conformational Transitions: The simulation can show how the molecule transitions between different stable conformations by rotating its side chain.

Atomic Fluctuations: The Root-Mean-Square Fluctuation (RMSF) for each atom provides information about the flexibility of different parts of the molecule. For this compound, the atoms in the aminoethyl side chain would be expected to have higher RMSF values, indicating greater mobility, while the atoms of the phenyl ring would be more rigid and exhibit lower RMSF values. jove.com

MD simulations are particularly powerful for understanding how a ligand's flexibility influences its ability to bind to a biological target, as both the ligand and the protein can undergo conformational changes to achieve an optimal fit. nih.govnih.gov

Computational Prediction of Intermolecular Interactions

The biological and chemical function of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is governed by its interactions with other molecules. Computational methods can predict and characterize the non-covalent forces that drive these interactions.

Key potential intermolecular interactions include:

Hydrogen Bonding: The molecule has multiple sites that can act as both hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen and nitrogen atoms). This makes it capable of forming strong and directional hydrogen bonds with water, proteins, or other molecules. nih.gov

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan in a protein binding site. The strength of this interaction can be influenced by the substituents on the ring. nih.gov

Mechanistic Biological Investigations of 2 1 Amino 2 Hydroxyethyl 5 Methoxyphenol at the Molecular and Cellular Level

Receptor Binding Affinity Profiling in Isolated Systems

The interaction of normetanephrine (B1208972) with cellular receptors is central to understanding its potential physiological roles beyond being a simple metabolite. Its structural similarity to norepinephrine (B1679862) suggests that its primary targets are adrenergic receptors.

Adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are divided into two main types, α and β, which are further subdivided into α1 (A, B, D), α2 (A, B, C), and β (1, 2, 3) subtypes. youtube.com These receptors mediate the physiological effects of norepinephrine and epinephrine. youtube.com Normetanephrine, as a close structural analog of norepinephrine, is expected to interact with this receptor family.

While extensive quantitative binding data for normetanephrine across all adrenergic subtypes is not widely available in published literature, the binding profile of its precursor, norepinephrine, provides a crucial reference point. Norepinephrine exhibits selectivity, binding with high affinity to α1 and β1 receptors, while showing significantly lower affinity for β2 receptors. youtube.comnih.gov This selectivity is physiologically important; for example, the β1 receptor is the primary adrenergic receptor subtype in the heart, regulating heart rate and contractility. youtube.com

The key structural difference between norepinephrine and normetanephrine is the methylation of the meta-hydroxyl group (at position 3) on the catechol ring. This modification fundamentally alters the molecule's ability to form hydrogen bonds within the receptor's binding pocket. While norepinephrine's two hydroxyl groups can act as both hydrogen bond donors and acceptors, the 3-methoxy group in normetanephrine can only function as a hydrogen bond acceptor. This change would invariably alter the binding affinity and selectivity profile compared to norepinephrine, though the precise Ki values for normetanephrine remain to be fully characterized.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| α1A | 140 |

| α1B | 50 |

| α1D | 32 |

| α2A | 160 |

| α2B | 400 |

| α2C | 250 |

| β1 | 830 |

| β2 | 11000 |

| β3 | 7900 |

*Data for the precursor norepinephrine. Specific binding affinity data for normetanephrine is not extensively documented in the literature. Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.

Investigations into the receptor binding profile of normetanephrine have been predominantly focused on the adrenergic system. A comprehensive review of available scientific literature reveals a lack of significant evidence for high-affinity binding of normetanephrine to other major GPCR families, such as dopaminergic, serotonergic, or muscarinic receptors. Its molecular structure, tailored for the adrenergic binding pocket, makes significant cross-reactivity with these other receptor types unlikely. Therefore, its direct receptor-mediated effects are considered to be confined primarily to the adrenergic system.

Molecular docking and dynamic simulations provide valuable insights into the specific interactions between a ligand and its receptor at an atomic level. While specific docking studies for normetanephrine are not prevalent, simulations performed with its precursor, norepinephrine, offer a detailed view of the binding pocket of adrenergic receptors. nih.govzenodo.orgnih.gov

In studies with the β2-adrenergic receptor, norepinephrine is shown to form critical hydrogen bonds with specific amino acid residues. nih.gov The protonated amine of the ligand forms a strong ionic interaction with the highly conserved Aspartic Acid 113 (Asp-113) in transmembrane helix 3 (TM3). The two hydroxyl groups on the catechol ring are also vital, forming hydrogen bonds with Serine 204 (Ser-204) and Serine 207 (Ser-207) in TM5. nih.gov

Enzyme Substrate and Inhibitor Kinetics

The biological activity and concentration of normetanephrine are tightly regulated by metabolic enzymes. It is both a product of one major enzyme system and a substrate for another, placing it at a key junction in catecholamine degradation.

Normetanephrine is the direct product of the enzymatic action of Catechol-O-methyltransferase (COMT) on norepinephrine. nih.govnwlpathology.nhs.uk COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. researchgate.net This O-methylation is a primary pathway for the inactivation of circulating and extraneuronal catecholamines like norepinephrine. nih.gov

The kinetic mechanism of COMT is understood to be an ordered sequential process. First, the co-substrate SAM binds to the enzyme, followed by the binding of the catechol substrate (norepinephrine). After the methyl group is transferred, the O-methylated product (normetanephrine) is released, followed by the release of the demethylated co-substrate, S-adenosyl-L-homocysteine. While normetanephrine is a product, it is plausible that it could act as a product inhibitor, transiently binding to the active site and competing with the catechol substrate, although specific kinetic studies to quantify this effect are limited.

Once formed, normetanephrine is a substrate for Monoamine Oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters and neuromodulators. nih.gov Studies have shown that when MAO is inhibited, the concentration of normetanephrine in the brain increases significantly, confirming that MAO-mediated deamination is a major pathway for its clearance. nih.gov

Other Metabolic Enzyme Investigations (e.g., Myeloperoxidase)

Myeloperoxidase (MPO) is a heme-containing enzyme found in the neutrophils of the immune system, where it plays a critical role in generating highly reactive oxygen species like hypochlorous acid (HOCl) for antimicrobial defense. nih.gov However, excessive MPO activity is linked to oxidative stress and the pathology of several chronic inflammatory diseases, making it a target for therapeutic inhibitors. nih.gov

Investigations into compounds structurally analogous to 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, specifically a series of (E)-2-hydroxy-α-aminocinnamic acids, have revealed significant MPO inhibitory activity. nih.gov The inhibitory potential of these analogs was quantified by determining their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. For instance, certain derivatives exhibited IC₅₀ values comparable to or better than the standard anti-inflammatory drug 5-aminosalicylic acid (5-ASA). nih.gov The results suggest that the structural features of these phenolic compounds are conducive to MPO inhibition. nih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| Analog 2a | 45 ± 4 |

| Analog 2e | 43 ± 4 |

| Analog 2f | 30 ± 5 |

| Analog 2h | 26 ± 2 |

| 5-ASA (Reference) | 39 ± 2 |

| Indomethacin (Reference) | 29 ± 2 |

Intracellular Signaling Pathway Modulation in Cell Culture Models (Non-Cytotoxic Concentrations)

The biological effects of small molecules are often mediated through their interaction with and modulation of intracellular signaling pathways. Research into 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol and its structural analogs focuses on key signaling cascades that regulate cellular processes.

Specific studies detailing the direct effect of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol on cyclic adenosine (B11128) monophosphate (cAMP) accumulation were not identified in the available research literature.

Intracellular calcium (Ca²⁺) is a critical second messenger that governs a multitude of cellular functions. The modulation of Ca²⁺ mobilization is a key aspect of signal transduction for many G-protein coupled receptors (GPCRs), such as serotonin (B10506) receptors. Structure-activity relationship studies on analogs of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, particularly 2,5-dimethoxyphenylpiperidines, have utilized calcium mobilization assays to determine their functional properties at serotonin 5-HT₂ receptors. acs.org These assays, often employing fluorescent indicators like Fluo-4, measure the increase in intracellular Ca²⁺ concentration following receptor activation, providing a quantitative measure of the compound's agonist potency. acs.org

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of cell proliferation, differentiation, and stress responses. The role of the MAPK cascade in cellular activation has been explored using inhibitors that are structurally related to 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol. For example, the compound 2-(2'-amino-3'-methoxyphenyl)-oxanaphthalen-4-one (PD98059), an inhibitor of the MAPK kinase MEK1, has been used to investigate the role of this pathway in human platelet function. nih.gov Studies with PD98059 showed that it could inhibit platelet aggregation and thromboxane (B8750289) formation in response to specific stimuli like low-dose collagen and arachidonic acid, suggesting that the MAPK pathway is involved in these processes. nih.gov

Structure-Activity Relationship (SAR) Studies of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For analogs of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, SAR studies have focused on understanding the impact of substituents on the phenyl ring.

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring of phenolic compounds are critical determinants of their biological activity. mdpi.com

Effect of Hydroxyl and Methoxy Groups: Studies on related anthocyanidins demonstrate a strong correlation between the substitution pattern on the B-ring and antioxidant activity. Generally, a greater number of hydroxyl groups leads to higher antioxidant capacity. mdpi.com Conversely, the replacement of a hydroxyl group with a methoxy group tends to decrease this activity. mdpi.com For instance, the deletion of methoxy groups from 2,5-dimethoxyphenyl analogs was found to be detrimental to their agonist activity at serotonin receptors. acs.org Specifically, removal of the 5-methoxy group led to a 20-fold drop in potency, while removal of the 2-methoxy group resulted in a more than 500-fold decrease. acs.org

Positional Importance: The spatial orientation of the side chain relative to the phenyl ring also significantly impacts agonist potency at certain receptors. acs.org Research on N-substituted benzimidazole (B57391) carboxamides bearing varied hydroxy and methoxy groups showed that the position of these substituents influenced antiproliferative and antibacterial activity. mdpi.com For example, a derivative with two hydroxy groups and one methoxy group on the phenyl ring displayed the strongest antibacterial activity against E. faecalis. mdpi.com

These findings underscore the importance of the specific arrangement and nature of substituents on the phenyl ring for the biological function of this class of compounds. acs.orgmdpi.com

| Structural Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|

| Increased number of hydroxyl groups | Higher antioxidant activity | mdpi.com |

| Replacement of hydroxyl with methoxy group | Decreased antioxidant activity | mdpi.com |

| Deletion of 5-methoxy group (in 2,5-dimethoxyphenyl analog) | 20-fold drop in 5-HT₂ₐ receptor agonist potency | acs.org |

| Deletion of 2-methoxy group (in 2,5-dimethoxyphenyl analog) | >500-fold drop in 5-HT₂ₐ receptor agonist potency | acs.org |

| Presence of two hydroxy and one methoxy group (in N-benzimidazole carboxamide) | Strong antibacterial activity against E. faecalis | mdpi.com |

Isosteric Replacements and Pharmacophore Mapping.

The rational design of potent and selective agonists for adrenergic receptors, such as the beta-2 adrenergic receptor, heavily relies on understanding the key molecular interactions between the ligand and the receptor's binding site. Pharmacophore mapping and the strategic use of isosteric replacements are fundamental tools in this endeavor. For 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, these approaches provide a framework for elucidating its binding mode and for the design of novel analogs with potentially enhanced therapeutic profiles.

A pharmacophore model for a beta-2 adrenergic agonist typically comprises several key features that are essential for molecular recognition and activation of the receptor. These features are derived from the common structural motifs present in known active compounds. For phenylethanolamine derivatives like 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, a generally accepted pharmacophore model includes:

An aromatic ring: This feature engages in π-π stacking or hydrophobic interactions with aromatic residues within the receptor binding pocket.

A hydrogen-bond donor/acceptor system on the aromatic ring: In many potent beta-2 agonists, a catechol or a bioisosteric equivalent is present. These hydroxyl groups act as crucial hydrogen bond donors and acceptors, interacting with serine residues in the binding site.

A beta-hydroxyl group on the ethanolamine (B43304) side chain: This chiral center is critical for activity, with the (R)-enantiomer typically being the more active form. The hydroxyl group forms a key hydrogen bond with an asparagine or aspartate residue in the receptor.

A protonated amine group: At physiological pH, the amino group is protonated and forms a crucial ionic interaction with a negatively charged aspartate residue in the transmembrane helix 3 of the receptor.

The compound 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol can be mapped onto this pharmacophore model. The methoxyphenol ring serves as the aromatic feature, with the phenolic hydroxyl and the methoxy group's oxygen atom capable of acting as hydrogen bond acceptors. The beta-hydroxyl group and the protonated primary amine of the side chain fulfill the other critical pharmacophoric requirements.

Isosteric replacements involve substituting atoms or groups of atoms within the molecule with other groups that have similar steric and electronic properties. This strategy is employed to modulate the compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. In the context of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, several positions are amenable to isosteric modifications to probe the structure-activity relationship (SAR).

| Original Group | Isosteric Replacement | Potential Impact on Activity |

| Phenolic Hydroxyl (-OH) | -NH2, -CH2OH, -NHSO2R | Modification of hydrogen bonding capacity and acidity. May affect selectivity and potency. |

| Methoxy Group (-OCH3) | -Cl, -CH3, -SCH3 | Alteration of electronic properties and steric bulk on the aromatic ring. Can influence binding affinity and selectivity. |

| Beta-Hydroxyl Group (-OH) | -SH, -NH2 | Changes in hydrogen bonding geometry and strength. Generally leads to a significant decrease in agonist activity. |

| Primary Amine (-NH2) | Secondary or Tertiary Amines | Increased steric bulk can enhance selectivity for the beta-2 receptor over other adrenergic receptor subtypes. |

These hypothetical modifications, based on known SAR for beta-2 agonists, would need to be synthesized and biologically evaluated to confirm their effects on the activity of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol.

Conformational Flexibility and SAR.

The biological activity of flexible molecules like 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is intimately linked to their conformational preferences. The molecule's ability to adopt a specific low-energy conformation that is complementary to the receptor's binding site is a prerequisite for effective binding and signal transduction. The key rotatable bonds in 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol are within the ethanolamine side chain, specifically the bonds between the aromatic ring and the benzylic carbon (Cα), and between Cα and the amino-bearing carbon (Cβ).

The relative orientation of the aromatic ring, the beta-hydroxyl group, and the amino group is crucial for establishing the necessary interactions with the receptor. For most beta-2 agonists, the preferred conformation for binding involves a specific spatial arrangement of these key functional groups. The torsion angles around the C-C bonds of the side chain dictate this arrangement. Computational modeling and spectroscopic studies can provide insights into the low-energy conformations of the molecule in solution and in the context of the receptor's binding pocket.

The structure-activity relationship (SAR) for this class of compounds is highly dependent on conformational factors. For instance, the stereochemistry of the beta-hydroxyl group is critical. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, indicating a stringent stereochemical requirement for the hydrogen bond interaction with the receptor.

The substitution pattern on the aromatic ring can also influence the conformational preferences of the side chain. The 5-methoxy group in 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, for example, can exert an electronic effect on the aromatic ring and may also sterically influence the preferred orientation of the ethanolamine side chain.

The following table summarizes the key structural features and their relationship to conformational flexibility and biological activity for phenylethanolamine derivatives.

| Structural Feature | Conformational Aspect | Impact on Structure-Activity Relationship (SAR) |

| Ethanolamine Side Chain | Rotation around Cα-Cβ and Ar-Cα bonds determines the spatial arrangement of key functional groups. | The gauche conformation is often preferred for receptor binding, allowing for simultaneous interaction of the amine, hydroxyl, and aromatic moieties with their respective binding subsites. |

| Beta-Hydroxyl Group | The (R)-stereoisomer is essential for proper orientation and hydrogen bonding with the receptor. | The (S)-enantiomer is significantly less active, highlighting the importance of a precise 3D arrangement for agonist activity. |

| Amino Group | The degree of substitution (primary, secondary, tertiary) influences steric bulk and receptor subtype selectivity. | Larger substituents on the nitrogen atom can favor binding to the beta-2 receptor and often lead to increased potency and duration of action. |

| Aromatic Ring Substituents | The nature and position of substituents can affect the electronic properties of the ring and influence the preferred side-chain conformation through steric and electronic effects. | Substituents that can engage in additional hydrogen bonding or hydrophobic interactions can enhance binding affinity. The position of the substituents is critical for optimal interaction. |

Analytical Methodologies for Detection and Quantification of 2 1 Amino 2 Hydroxyethyl 5 Methoxyphenol in Research Applications

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and quantification of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol from complex matrices, such as reaction mixtures or biological samples. The choice of technique depends on the analytical objective, whether it is routine quantification, assessment of purity, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol. Method development typically focuses on reversed-phase chromatography, which is well-suited for separating polar analytes.

A typical HPLC method involves a C18 stationary phase, which provides a non-polar environment for the separation. The mobile phase is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer, often containing an acid like phosphoric acid or formic acid, is used to control the ionization state of the amino group, thereby ensuring reproducible retention times and sharp peak shapes. sielc.com Detection is commonly achieved using a UV detector, as the phenolic ring serves as a strong chromophore. The development of a robust HPLC method requires careful optimization of parameters including mobile phase composition, pH, column temperature, and flow rate to achieve adequate resolution and sensitivity. nih.govsielc.com

Table 1: Illustrative HPLC Method Parameters for Aminophenol Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase separation of polar analytes. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Organic modifier for elution control; acid for pH control and improved peak shape. sielc.com |

| Gradient | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples to optimize resolution and run time. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at ~210-280 nm | The aromatic ring allows for strong UV absorbance. sielc.com |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC analysis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol presents challenges due to its low volatility and potential for thermal degradation, owing to the presence of polar hydroxyl and amino groups.

To overcome these limitations, derivatization is often employed. This process involves converting the polar functional groups into less polar, more volatile derivatives. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride), which react with the -OH and -NH2 groups. The resulting derivatives are more amenable to GC separation and detection, typically by Flame Ionization Detection (FID) or Mass Spectrometry (MS). researchgate.net Recent advancements have also explored the use of shorter analytical columns, which reduce the residence time of the analyte in the heated column, thereby minimizing thermal degradation of non-derivatized, labile compounds. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

The presence of a chiral center in 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol means it can exist as two enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral chromatography, particularly chiral HPLC, is the most effective method for assessing enantiomeric purity. mdpi.com

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus, their separation. CSPs are available with a variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), Pirkle-type phases, or protein-based phases. Method development involves screening different CSPs and optimizing the mobile phase (often a mixture of alkanes and alcohols) to achieve baseline resolution of the enantiomeric peaks. phenomenex.com The ability to resolve enantiomers is crucial for quality control in asymmetric synthesis and for pharmacological studies. mdpi.com

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |

| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | Hexane/Isopropanol/Acetonitrile |

| Macrocyclic antibiotic | Teicoplanin, Vancomycin | Polar-ionic, Reversed-phase |

| Ligand-exchange | L-proline or L-hydroxyproline with Cu(II) | Aqueous buffers with copper salts |

Spectroscopic Characterization Methodologies

Spectroscopic methods are essential for the structural elucidation and confirmation of the identity of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol. Techniques such as NMR, IR, and UV-Vis provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amino-2-hydroxyethyl side chain. The splitting patterns (multiplicity) of these signals would confirm the connectivity between adjacent protons. The ¹³C NMR spectrum, often run in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of different carbon environments, distinguishing between CH₃, CH₂, CH, and quaternary carbons. st-andrews.ac.ukresearchgate.net These combined techniques allow for unambiguous structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic-H | 6.5 - 7.0 | 110 - 150 |

| Phenolic-OH | 8.0 - 9.5 (broad) | - |

| Alcoholic-OH | 2.0 - 4.0 (broad) | - |

| CH(OH) | 4.5 - 5.0 | 70 - 75 |

| CH₂N | 2.8 - 3.2 | 45 - 50 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| OCH₃ | 3.7 - 3.9 | 55 - 60 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol would exhibit characteristic absorption bands corresponding to its various functional groups. These include broad bands for the O-H (phenol and alcohol) and N-H (amine) stretches, C-H stretches for the aromatic ring and alkyl chain, C-O stretches for the ether and alcohol, and bands corresponding to aromatic C=C bending. nist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems. The phenolic ring in 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol acts as a chromophore, which would result in characteristic absorption maxima in the UV region, typically between 200 and 300 nm. mdpi.comresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the pH, which affects the protonation state of the phenolic and amino groups.

Table 4: Expected Spectroscopic Data (IR and UV-Vis)

| Spectroscopy | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| Infrared (IR) | O-H stretch (phenol, alcohol) | 3200 - 3600 (broad) |

| N-H stretch (amine) | 3300 - 3500 | |

| C-H stretch (aromatic, alkyl) | 2850 - 3100 | |

| C=C stretch (aromatic) | 1450 - 1600 | |

| C-O stretch (ether, alcohol) | 1000 - 1300 |

| UV-Visible | π → π* transitions (aromatic ring) | ~220 nm and ~270-290 nm |

Circular Dichroism (CD) Spectroscopy for Chirality

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. Since 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol possesses a chiral center at the carbon atom bonded to the hydroxyl group and the aminoethyl side chain, it exists as two non-superimposable mirror images, or enantiomers ((R) and (S) forms).

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net Enantiomers interact differently with circularly polarized light, resulting in unique CD spectra that are equal in magnitude but opposite in sign. This characteristic allows for the determination of a sample's enantiomeric purity and absolute configuration. The aromatic chromophore (the methoxyphenol ring) in close proximity to the chiral center of the molecule is expected to produce a distinct CD signal, making this technique highly suitable for its stereochemical analysis. researchgate.net By comparing the experimental CD spectrum of an unknown sample to that of a reference standard with a known absolute configuration, the stereochemistry of the sample can be unambiguously assigned.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a cornerstone analytical technique in chemical and biological research that measures the mass-to-charge ratio (m/z) of ionized molecules. kuleuven.be Its high sensitivity and specificity make it indispensable for the analysis of compounds like 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, particularly when coupled with separation techniques like liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. researchgate.net This hybrid technique is ideal for detecting and quantifying 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol in complex biological matrices.

In a typical LC-MS workflow, the sample is first injected into an LC system, where the target compound is separated from other components based on its physicochemical properties, such as polarity. A reversed-phase column is commonly used for polar molecules like this aminophenol. Following separation, the compound elutes from the column and enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate protonated molecular ions [M+H]+ of the analyte without significant fragmentation.

The mass spectrometer then separates these ions based on their m/z ratio. For quantification, the instrument is often operated in selected ion monitoring (SIM) mode, where it specifically monitors for the m/z of the target compound, providing high sensitivity and selectivity. kuleuven.be Quantification is achieved by creating a calibration curve from the analysis of known concentrations of a reference standard. researchgate.net

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | UHPLC | Provides high-resolution separation. |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separates the analyte from matrix components based on polarity. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid | Facilitates elution of the analyte. Formic acid aids in protonation for positive ion mode MS. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates [M+H]+ ions suitable for MS detection. |

| MS Detection | Selected Ion Monitoring (SIM) of m/z 184.097 | Provides high sensitivity and selectivity for the target analyte's protonated molecular ion. |

| Internal Standard | Isotopically labeled version (e.g., C9H9D4NO3) | Corrects for matrix effects and variations in instrument response. |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is an advanced technique used for structural elucidation and the identification of metabolites. ut.ee It involves multiple stages of mass analysis. First, a precursor ion corresponding to the parent molecule (e.g., the [M+H]+ ion of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol at m/z 184.097) is selected. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions, known as product ions. nih.gov

The resulting fragmentation pattern serves as a structural "fingerprint" that can confirm the identity of the compound. biorxiv.org This technique is particularly valuable for identifying metabolites in biological samples. nih.gov Metabolites are typically formed by the addition of functional groups (e.g., glucuronide, sulfate) to the parent molecule. These modifications result in a predictable mass shift of the precursor ion, while the core fragmentation pattern often remains similar. By identifying these patterns, MS/MS can be used to propose the structures of unknown metabolites. nih.govnih.gov

Table 2: Predicted MS/MS Fragmentation for [M+H]+ of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 184.097 | 166.086 | H₂O (18.011) | Loss of the hydroxyl group |

| 184.097 | 153.092 | CH₅N (31.042) | Cleavage of the C-C bond adjacent to the amino group |

| 184.097 | 138.065 | C₂H₆N (44.050) | Cleavage of the benzylic C-C bond |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the determination of a molecule's elemental composition. researchgate.net While standard mass spectrometry can provide a nominal mass, HRMS provides an exact mass.

For 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol (C₉H₁₃NO₃), the calculated monoisotopic mass is 183.08954 Da. nih.gov An HRMS instrument can measure this mass with sufficient accuracy (e.g., within 5 ppm) to confirm this specific elemental formula and differentiate it from other isobaric compounds—molecules that have the same nominal mass but a different elemental formula. This capability is critical for the confident identification of unknown compounds in complex samples and for validating the identity of newly synthesized molecules. nih.govsannova.net

Table 3: Example of Isobaric Differentiation using HRMS

| Compound | Elemental Formula | Nominal Mass | Exact Monoisotopic Mass |

|---|---|---|---|

| 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol | C₉H₁₃NO₃ | 183 | 183.08954 Da |

| Isobaric Interferent Example | C₁₀H₁₇N₃O | 183 | 183.13716 Da |

Electrochemical and Biosensor-Based Detection Methods for Research Studies

Electrochemical methods offer a sensitive and often cost-effective alternative to mass spectrometry for the detection of specific analytes. The phenolic hydroxyl group in 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is electroactive, meaning it can be oxidized at the surface of an electrode by applying a potential. Techniques such as cyclic voltammetry or differential pulse voltammetry can be used to measure the current generated by this oxidation, which is proportional to the compound's concentration. The potential at which oxidation occurs provides a degree of selectivity.

Biosensors represent a further evolution of this principle, integrating a biological recognition element with a physicochemical transducer to achieve high specificity and sensitivity. nih.govmdpi.com For the detection of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, a biosensor could be developed using several approaches:

Enzyme-Based Sensors: An immobilized enzyme, such as tyrosinase or laccase, could catalyze the oxidation of the phenolic group. The consumption of a co-substrate (like oxygen) or the generation of an electroactive product could then be measured.

Aptamer-Based Sensors: Aptamers are short, single-stranded DNA or RNA molecules that can be selected to bind to a specific target with high affinity. An aptamer specific to the target compound could be integrated into an electrochemical or optical sensor platform. pitt.edu

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with cavities designed to specifically recognize and bind to a template molecule. A MIP-based sensor would offer a robust and stable recognition element for the compound.

These sensor-based methods are particularly well-suited for applications requiring rapid, real-time analysis or for deployment in portable analytical devices for specific research questions. cornell.edu

Metabolic Pathway Elucidation of 2 1 Amino 2 Hydroxyethyl 5 Methoxyphenol in Research Models

In Vitro Metabolism Studies in Liver Microsomes and S9 Fractions

In vitro hepatic systems are fundamental tools for predicting the in vivo metabolism of chemical compounds. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, provide a comprehensive overview of metabolic capabilities, encompassing both Phase I and Phase II pathways. Microsomes, derived from the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism.

Studies on structurally similar compounds, such as methoxyphenamine (B1676417), have utilized rat liver preparations and microsomes from human cells expressing specific CYP enzymes to investigate metabolic transformations. nih.govnih.govtandfonline.com These experimental setups allow for the identification of metabolites and the enzymatic pathways responsible for their formation. For 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, incubation with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) would be expected to yield Phase I metabolites. The inclusion of the S9 fraction along with cofactors for Phase II enzymes, such as UDP-glucuronic acid (UDPGA) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS), would facilitate the formation of conjugated metabolites.

Identification and Characterization of Metabolites

The metabolic conversion of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is anticipated to proceed through sequential Phase I and Phase II reactions, which functionalize the molecule and then conjugate it to increase water solubility for excretion.

Phase I reactions introduce or expose functional groups on the parent compound. Based on the structure of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol, two primary Phase I reactions are expected: O-demethylation and aromatic hydroxylation.

O-demethylation: The methoxy (B1213986) group on the phenol (B47542) ring is a likely site for O-demethylation, which would result in the formation of a catechol (dihydroxybenzene) derivative. This reaction is a common metabolic pathway for methoxylated aromatic compounds. nih.govnih.gov

Hydroxylation: The aromatic ring could also undergo hydroxylation at available positions, leading to the formation of a new hydroxyl group.

Research on the analogous compound methoxyphenamine has shown that it is metabolized in vitro to O-desmethylmethoxyphenamine and 5-hydroxymethoxyphenamine, confirming the occurrence of both O-demethylation and hydroxylation. nih.govtandfonline.com

| Reaction | Description | Potential Metabolite |

|---|---|---|

| O-demethylation | Removal of the methyl group from the methoxy ether. | 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzene (B151609) ring. | Hydroxylated derivative of the parent compound |

Following Phase I metabolism, the exposed or newly formed hydroxyl groups can undergo Phase II conjugation reactions. nih.gov These reactions significantly increase the polarity of the molecule, facilitating its elimination from the body.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the phenolic or alcoholic hydroxyl groups. upol.cz

Sulfation: Cytosolic sulfotransferase (SULT) enzymes mediate the transfer of a sulfonate group from PAPS to the hydroxyl groups of the parent compound or its Phase I metabolites. upol.cz

Both the original phenolic group and any newly formed hydroxyl groups from Phase I reactions on 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol would be susceptible to glucuronidation and sulfation.

| Reaction | Description | Potential Metabolite Class |

|---|---|---|

| Glucuronidation | Conjugation with glucuronic acid at hydroxyl groups. | Glucuronide conjugates |

| Sulfation | Conjugation with a sulfate (B86663) group at hydroxyl groups. | Sulfate conjugates |

Enzymology of Metabolic Transformations

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.

The cytochrome P450 superfamily of enzymes is the most important group of catalysts involved in Phase I drug metabolism. nih.govopenanesthesia.org Studies on methoxyphenamine have demonstrated that its metabolism is mediated by the NADPH-dependent cytochrome P-450 system. nih.govtandfonline.com Specifically, the O-demethylation and hydroxylation of methoxyphenamine have been shown to be catalyzed by the CYP2D6 isoform. nih.gov The involvement of CYP2D6 was confirmed through inhibition studies using quinidine, a known inhibitor of this enzyme. nih.gov Given the structural similarities, it is highly probable that CYP2D6 is also a key enzyme in the Phase I metabolism of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol.

The UGT and SULT enzyme superfamilies are responsible for the majority of Phase II conjugation reactions. nih.gov Different UGT isoforms exhibit substrate specificity. For phenolic compounds, UGTs from the 1A family, such as UGT1A1, UGT1A9, and UGT1A6, are often involved. ebmconsult.comsimpleandpractical.com The SULT1A subfamily, particularly SULT1A1, SULT1A3, and SULT1E1, are known to catalyze the sulfation of a wide range of phenols and catechols. upol.cz Therefore, it is expected that isoforms from these UGT and SULT subfamilies would be responsible for the conjugation of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol and its Phase I metabolites.

| Metabolic Phase | Enzyme Superfamily | Likely Isoforms | Reaction Catalyzed |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | CYP2D6 | O-demethylation, Aromatic Hydroxylation |

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A family (e.g., UGT1A1, UGT1A6, UGT1A9) | Glucuronidation |

| Sulfotransferase (SULT) | SULT1A family (e.g., SULT1A1, SULT1A3), SULT1E1 | Sulfation |

Derivatization and Analog Development Based on 2 1 Amino 2 Hydroxyethyl 5 Methoxyphenol Scaffold

Design and Synthesis of Photoaffinity Probes and Chemical Tools

Photoaffinity labeling (PAL) is a powerful technique used to identify the protein binding partners of a small molecule. nih.gov This method involves incorporating a photoactivatable group into the molecule of interest. Upon irradiation with light of a specific wavelength, this group forms a highly reactive intermediate that covalently bonds to nearby interacting proteins, allowing for their subsequent isolation and identification. nih.gov

The design of a photoaffinity probe based on the 2-(1-amino-2-hydroxyethyl)-5-methoxyphenol scaffold requires the attachment of a photoreactive moiety, such as a benzophenone, aryl azide, or diazirine. nih.gov These groups can be tethered to the scaffold, often via a linker, by modifying the primary amine or the phenolic hydroxyl group. A typical synthetic strategy might involve an amide coupling reaction between the primary amine of the scaffold and a carboxylic acid-functionalized linker bearing the photoaffinity group. unimi.it Additionally, an enrichment handle, like biotin (B1667282) or a terminal alkyne for click chemistry, is commonly included in the probe's design to facilitate the purification of cross-linked proteins for mass spectrometry analysis. nih.gov

Table 1: Comparison of Common Photoreactive Groups for Photoaffinity Probe Synthesis

| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Characteristics |

| Benzophenone | ~350 nm | Triplet Ketyl Radical | Reversible excited state; relatively non-specific C-H insertion; less prone to rearranging. nih.govnih.gov |

| Aryl Azide | ~300 nm | Nitrene | Irreversible activation; can rearrange to a less reactive species; smaller size may be less disruptive. nih.gov |

| Diazirine | ~350 nm | Carbene | Irreversible activation; highly reactive and non-specific C-H insertion; generates inert N₂ gas as a byproduct. nih.gov |

| 2-Aryl-5-carboxytetrazole (ACT) | ~302 nm | Carboxy-nitrile imine | Reacts with proximal nucleophiles near the target active site, offering more specific labeling. nih.gov |

Development of Fluorescent Analogs for Imaging Studies

Fluorescent analogs are indispensable tools for visualizing the distribution and dynamics of small molecules in living cells and tissues. By covalently attaching a fluorophore to the 2-(1-amino-2-hydroxyethyl)-5-methoxyphenol scaffold, its localization within cellular compartments and potential co-localization with specific proteins can be monitored using fluorescence microscopy.

The synthesis of such analogs typically involves reacting the primary amine of the scaffold with a fluorophore that has been activated for amine conjugation, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative. nih.gov The choice of fluorophore is critical and depends on the specific experimental requirements, including desired excitation and emission wavelengths, quantum yield, and photostability. Care must be taken to ensure that the addition of the relatively bulky fluorophore does not significantly alter the parent molecule's biological activity or binding affinity for its target.

Table 2: Examples of Fluorophores for Conjugation to the Scaffold's Primary Amine

| Fluorophore Derivative | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Common Applications |

| Fluorescein isothiocyanate (FITC) | Isothiocyanate | ~495 | ~519 | Widely used for immunofluorescence and flow cytometry. |

| Rhodamine B isothiocyanate (RITC) | Isothiocyanate | ~550 | ~580 | Offers greater photostability than fluorescein. |

| Alexa Fluor™ 488 NHS Ester | NHS Ester | ~495 | ~519 | Bright and photostable green fluorophore. |

| Cyanine5 (Cy5) NHS Ester | NHS Ester | ~649 | ~670 | Far-red emission, useful for minimizing background autofluorescence. |

Conjugation Chemistry for Bioconjugate Synthesis

Bioconjugation is the chemical process of linking a molecule, such as 2-(1-amino-2-hydroxyethyl)-5-methoxyphenol, to a larger biomolecule like a peptide, protein, or antibody. thermofisher.com This strategy can be used to direct the small molecule to a specific tissue or cell type, enhance its solubility, or combine its activity with that of the biomolecule.

The functional groups on the scaffold provide convenient handles for conjugation. The primary amine is the most common target, readily reacting with activated esters (e.g., NHS esters) to form stable amide bonds. creative-biolabs.com This is a cornerstone of many bioconjugation strategies. semanticscholar.org Additionally, the ortho-methoxyphenol group can participate in oxidative coupling reactions with aniline (B41778) functional groups on other molecules in the presence of an oxidant like periodate, providing an alternative conjugation pathway. nih.gov

Table 3: Conjugation Strategies for the 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol Scaffold

| Target Functional Group | Reagent/Method | Resulting Linkage | Notes |

| Primary Amine (-NH₂) | N-hydroxysuccinimide (NHS) Ester | Amide | Highly efficient and common method for linking to carboxyl-containing molecules. creative-biolabs.com |

| Primary Amine (-NH₂) | Isothiocyanate | Thiourea | Stable linkage often used for attaching fluorescent dyes. |

| Primary Amine (-NH₂) | EDC/NHS Coupling | Amide | Couples the amine to a carboxylic acid on another molecule. thermofisher.com |

| Ortho-methoxyphenol | Oxidative Coupling (with aniline) | Phenoxazine-like | Chemoselective reaction in the presence of an oxidant. nih.gov |

Synthesis of Targeted Degradation Agents (e.g., PROTACs) with 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol Moiety